molecular formula C18H18N2O4S B2684257 Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 684232-04-0

Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No. B2684257
CAS RN: 684232-04-0
M. Wt: 358.41
InChI Key: FPBUZSSNMIGYHU-UHFFFAOYSA-N
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Description

Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate exhibits promising antimicrobial activity. Researchers have explored its effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Its potential as an antimicrobial agent warrants further investigation.

Anticancer Potential

Certain derivatives of this compound have demonstrated activity against cancer cells. For instance, the 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one derivative exhibited good activity against human colon cancer cells (HCT116) . Researchers are keen on exploring its mechanism of action and potential therapeutic applications.

Heterocyclic Synthesis

The compound’s unique structure makes it a valuable building block for heterocyclic synthesis. Specifically, it participates in 1,3-dipolar cycloaddition reactions, leading to tetrahydropyrazolo [1,5-c]pyrimidines . These heterocycles have potential applications in drug discovery and development.

NMDA Receptor Modulation

Tetrahydropyrazolopyrimidine derivatives, derived from similar reactions, have shown promise as NMDA receptor antagonists . These compounds play a crucial role in neurological research, particularly in understanding excitatory neurotransmission and neurodegenerative diseases.

Imidazole Chemistry

Considering the imidazole moiety within the compound, it may participate in imidazole-containing reactions. Researchers could explore its reactivity in the synthesis of novel imidazole derivatives with diverse biological activities .

Drug Design and Optimization

Given its structural features, Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate could serve as a scaffold for designing new drugs. Medicinal chemists may modify its substituents to enhance specific properties, such as solubility, bioavailability, and target selectivity.

These applications highlight the compound’s versatility and potential impact across various scientific domains. Researchers continue to explore its properties, making it an exciting subject for further investigation. 🌟 .

Mechanism of Action

properties

IUPAC Name

methyl 4-[(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-18(2)8-12-14(13(21)9-18)25-17(19-12)20-15(22)10-4-6-11(7-5-10)16(23)24-3/h4-7H,8-9H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBUZSSNMIGYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate

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